molecular formula C23H27FNO5S2+ B11517360 1-[2-(4-Fluorophenyl)-4,5-bis(propylsulfonyl)-3-furyl]-3,5-dimethylpyridinium

1-[2-(4-Fluorophenyl)-4,5-bis(propylsulfonyl)-3-furyl]-3,5-dimethylpyridinium

Cat. No.: B11517360
M. Wt: 480.6 g/mol
InChI Key: MUIDAZNWIHJXRP-UHFFFAOYSA-N
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Description

1-[2-(4-Fluorophenyl)-4,5-bis(propylsulfonyl)-3-furyl]-3,5-dimethylpyridinium is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, propylsulfonyl groups, and a furan ring

Preparation Methods

The synthesis of 1-[2-(4-Fluorophenyl)-4,5-bis(propylsulfonyl)-3-furyl]-3,5-dimethylpyridinium typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction using a fluorinated aromatic compound.

    Attachment of the propylsulfonyl groups: This can be done through sulfonation reactions using propylsulfonyl chloride or similar reagents.

    Formation of the pyridinium ring: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[2-(4-Fluorophenyl)-4,5-bis(propylsulfonyl)-3-furyl]-3,5-dimethylpyridinium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents.

Scientific Research Applications

1-[2-(4-Fluorophenyl)-4,5-bis(propylsulfonyl)-3-furyl]-3,5-dimethylpyridinium has several scientific research applications, including:

    Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

    Industrial Chemistry: The compound may be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-(4-Fluorophenyl)-4,5-bis(propylsulfonyl)-3-furyl]-3,5-dimethylpyridinium involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to specific receptors or enzymes: This can lead to the modulation of biological pathways and the production of specific physiological effects.

    Interacting with cellular membranes: The compound may alter membrane properties, affecting cellular signaling and transport processes.

Comparison with Similar Compounds

1-[2-(4-Fluorophenyl)-4,5-bis(propylsulfonyl)-3-furyl]-3,5-dimethylpyridinium can be compared with other similar compounds, such as:

    1-[2-(4-Fluorophenyl)-4,5-bis(methylsulfonyl)-3-furyl]-3,5-dimethylpyridinium: This compound has methylsulfonyl groups instead of propylsulfonyl groups, which may affect its chemical and biological properties.

    1-[2-(4-Fluorophenyl)-4,5-bis(ethylsulfonyl)-3-furyl]-3,5-dimethylpyridinium: This compound has ethylsulfonyl groups instead of propylsulfonyl groups, which may also affect its properties.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C23H27FNO5S2+

Molecular Weight

480.6 g/mol

IUPAC Name

1-[2-(4-fluorophenyl)-4,5-bis(propylsulfonyl)furan-3-yl]-3,5-dimethylpyridin-1-ium

InChI

InChI=1S/C23H27FNO5S2/c1-5-11-31(26,27)22-20(25-14-16(3)13-17(4)15-25)21(18-7-9-19(24)10-8-18)30-23(22)32(28,29)12-6-2/h7-10,13-15H,5-6,11-12H2,1-4H3/q+1

InChI Key

MUIDAZNWIHJXRP-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=C(OC(=C1[N+]2=CC(=CC(=C2)C)C)C3=CC=C(C=C3)F)S(=O)(=O)CCC

Origin of Product

United States

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